Taxifolin 3'-glucoside
Overview
Description
Synthesis Analysis
The synthesis of Taxifolin 3'-glucoside and its isomers involves regio- and stereoselective catalysis, as demonstrated in the total synthesis of related natural products such as ulmoside A and (2R,3R)-taxifolin-6-C-β-d-glucopyranoside. Key steps include catalyzed C-glycosidation with D-glucose and chiral chromatographic separation techniques (Macha et al., 2020).
Molecular Structure Analysis
The molecular structure of Taxifolin 3'-glucoside has been determined through comprehensive spectroscopic analysis, including 1H- and 13C-NMR, revealing distinct configurations at the C-2 and C-3 positions. These structural elucidations provide insights into the compound's stereochemistry and functional groups (Sakushima et al., 2002; Hosoi et al., 2006).
Chemical Reactions and Properties
Taxifolin 3'-glucoside undergoes various chemical reactions, including glucosylation, which has been observed in cultured plant cells. These reactions lead to the formation of different glucosides, demonstrating the compound's reactivity and its interactions with biological systems (Shimoda et al., 2013).
Scientific Research Applications
Diabetes Management : Taxifolin and its derivatives from Superhongmi rice potentially reduce postprandial blood-glucose levels by 15%, aiding in diabetes management (Yoon et al., 2019).
Atopic Dermatitis Treatment : Extracted from Rhododendron mucronulatum roots, taxifolin glycoside shows potential in treating atopic dermatitis-like skin lesions by reducing inflammation and eosinophils (Ahn et al., 2010).
Metabolic Syndrome Management : Taxifolin improves glucose metabolism, reduces hypertension, and inhibits the RAAS and inflammatory response in metabolic syndrome rats by targeting the PI3K/AKT signaling pathway (Gao et al., 2020).
Hyperglycemia and Lipid Metabolism : It inhibits -glucosidase, -amylase, and pancreatic lipase, improving postprandial hyperglycemia and decreasing triglyceride absorption in rats (Su et al., 2020).
Neuroprotection : Grapevine polyphenols, including taxifolin, show neuroprotective effects against naturally occurring neuronal death during cerebellar maturation (Lossi et al., 2020).
Allergic and Inflammatory Diseases : Taxifolin inhibits mast cell activation and mast cell-mediated allergic reactions, suggesting its potential as a drug candidate for treating allergic and inflammatory diseases (Pan et al., 2019).
Cancer and Other Disorders : It shows promising effects in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders, with more prominent anti-cancer activity (Sunil & Xu, 2019).
Colitis Treatment : Taxifolin alleviates DSS-induced colitis by altering gut microbiota to increase butyric acid production, potentially reducing intestinal mucosal damage and inflammation (Li et al., 2022).
Prostate Cancer Treatment : It may benefit prostate cancer treatment by suppressing androgen production in Leydig cells (Ge et al., 2018).
Plant Health Benefits : Cultured plant cells from Eucalyptus perriniana and Nicotiana tabacum can glucosylate taxifolin to its 3′- and 7-O-β-D-glucosides, benefiting the plant's health (Shimoda et al., 2013).
Future Directions
properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOXIGOPZRIBJM-JUIPTLLLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185045 | |
Record name | Taxifolin 3'-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin 3'-glucoside | |
CAS RN |
31106-05-5 | |
Record name | Taxifolin 3′-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31106-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taxifolin 3'-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031106055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taxifolin 3'-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAXIFOLIN 3'-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OJU5O9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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